molecular formula C9H11ClO B3041744 4-Chloro-1-ethoxy-2-methylbenzene CAS No. 35338-32-0

4-Chloro-1-ethoxy-2-methylbenzene

Cat. No. B3041744
CAS RN: 35338-32-0
M. Wt: 170.63 g/mol
InChI Key: UHQOBGKIAAQMOS-UHFFFAOYSA-N
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Description

“4-Chloro-1-ethoxy-2-methylbenzene” is an organic compound with the molecular formula C9H12OCl. It is a derivative of benzene, which is a cyclic hydrocarbon with a continuous pi bond . The compound has a chlorine atom (Cl), an ethoxy group (C2H5O), and a methyl group (CH3) attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “4-Chloro-1-ethoxy-2-methylbenzene” involves a benzene ring with a chlorine atom, an ethoxy group, and a methyl group attached. The positions of these substituents on the benzene ring are determined by the rules of IUPAC nomenclature, which prioritize certain functional groups and apply the lowest locant rule .


Chemical Reactions Analysis

The chemical reactions of “4-Chloro-1-ethoxy-2-methylbenzene” would likely involve reactions at the benzylic position, which is the carbon atom adjacent to the benzene ring . These could include free radical bromination, nucleophilic substitution, and oxidation . Electrophilic aromatic substitution reactions could also occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-1-ethoxy-2-methylbenzene” would be influenced by the presence of the chlorine, ethoxy, and methyl groups. For instance, the nitro group in nitro compounds, which are similar to chloro compounds, has a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can affect properties like volatility and water solubility .

Mechanism of Action

The mechanism of electrophilic aromatic substitution, a common reaction for benzene derivatives, involves two steps. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Future Directions

Future research on “4-Chloro-1-ethoxy-2-methylbenzene” could explore various aspects such as its reactivity with different reagents, potential uses in synthesis, and environmental impact. It could also involve the development of more efficient synthesis methods .

properties

IUPAC Name

4-chloro-1-ethoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQOBGKIAAQMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-1-ethoxy-2-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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